2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final steps involve the formation of the sulfanyl linkage and the condensation with the furan ring.
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This step involves the reaction of the triazole intermediate with a thiol compound.
Condensation with Furan Ring: The final step involves the condensation of the sulfanyl-triazole intermediate with a furan aldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, hydrogenated furan derivatives
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, antifungal, or anticancer agent. Its triazole ring is a common pharmacophore in many bioactive molecules.
Biological Studies: It can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide depends on its specific application
Enzyme Inhibition: The triazole ring can bind to enzyme active sites, inhibiting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Reactive Oxygen Species Generation: The compound may generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The presence of the furan ring in 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide distinguishes it from other similar compounds. This structural feature may impart unique electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17Cl2N5O2S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17Cl2N5O2S/c1-14-2-11-19(31-14)12-25-26-20(30)13-32-22-28-27-21(15-3-5-16(23)6-4-15)29(22)18-9-7-17(24)8-10-18/h2-12H,13H2,1H3,(H,26,30)/b25-12+ |
InChI Key |
BZEXZDAMPSURBV-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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